molecular formula C9H9Cl2N B11897305 3-(3,5-Dichlorophenyl)azetidine

3-(3,5-Dichlorophenyl)azetidine

Cat. No.: B11897305
M. Wt: 202.08 g/mol
InChI Key: BDISGULLQCZDFL-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds. The presence of the dichlorophenyl group further enhances the compound’s chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenyl)azetidine can be achieved through several methods. . This method is efficient for constructing the azetidine ring with high regio- and stereoselectivity. Another approach involves nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dichlorophenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 3-(3,5-Dichlorophenyl)azetidine is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)azetidine

InChI

InChI=1S/C9H9Cl2N/c10-8-1-6(2-9(11)3-8)7-4-12-5-7/h1-3,7,12H,4-5H2

InChI Key

BDISGULLQCZDFL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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